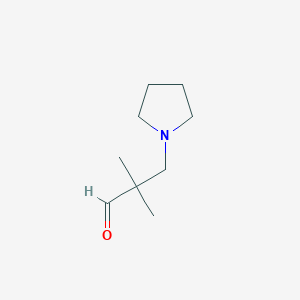

2,2-Dimethyl-3-pyrrolidin-1-ylpropanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3-pyrrolidin-1-ylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-9(2,8-11)7-10-5-3-4-6-10/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOLQLXOHPPKRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCCC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389672 | |

| Record name | 2,2-dimethyl-3-pyrrolidin-1-ylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296264-94-3 | |

| Record name | 2,2-dimethyl-3-pyrrolidin-1-ylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2-Dimethyl-3-pyrrolidin-1-ylpropanal: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethyl-3-pyrrolidin-1-ylpropanal, a molecule of interest in synthetic and medicinal chemistry. This document consolidates its fundamental chemical identifiers, physicochemical properties, and explores its synthesis, predicted reactivity, and potential as a scaffold in drug development. The pyrrolidine moiety is a well-established pharmacophore, and this guide offers insights into the utility of this specific derivative for researchers in the pharmaceutical sciences.

Core Compound Identification

-

IUPAC Name: this compound[1]

-

CAS Number: 296264-94-3[1]

-

Molecular Formula: C₉H₁₇NO[1]

-

Synonyms: 2,2-dimethyl-3-(1-pyrrolidinyl)propanal, 2,2-Dimethyl-3-pyrrolidin-1-yl-propionaldehyde[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 155.24 g/mol | [1] |

| Monoisotopic Mass | 155.131014166 Da | [1] |

| XLogP3-AA (Predicted) | 1.1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved through the Mannich reaction , a cornerstone of organic synthesis for the aminoalkylation of acidic protons located alpha to a carbonyl group.[2] This one-pot, three-component reaction involves an aldehyde (isobutyraldehyde), a secondary amine (pyrrolidine), and another aldehyde (formaldehyde).

The causality behind this experimental choice lies in its efficiency and atom economy. The reaction proceeds through the formation of an Eschenmoser's salt precursor in situ from pyrrolidine and formaldehyde, which then reacts with the enol or enolate of isobutyraldehyde.

Proposed Reaction Mechanism

The reaction mechanism can be visualized as a sequence of nucleophilic additions and eliminations, culminating in the formation of the target compound.

Caption: Proposed mechanism for the Mannich synthesis of this compound.

Experimental Protocol: A Representative Synthesis

This protocol is a self-validating system, where successful synthesis can be confirmed by standard analytical techniques such as NMR and mass spectrometry.

Materials:

-

Isobutyraldehyde

-

Pyrrolidine

-

Formaldehyde (37% aqueous solution)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (pellets)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, combine isobutyraldehyde and pyrrolidine in a suitable solvent like ethanol.

-

Iminium Ion Formation: Cool the mixture in an ice bath and slowly add formaldehyde solution from the dropping funnel.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, acidify the mixture with hydrochloric acid. Wash the aqueous layer with diethyl ether to remove any unreacted starting materials.

-

Isolation: Basify the aqueous layer with a concentrated sodium hydroxide solution until a pH > 10 is achieved. The product will separate as an oily layer.

-

Extraction: Extract the product with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Predicted Reactivity and Further Functionalization

The chemical reactivity of this compound is dominated by its two primary functional groups: the aldehyde and the tertiary amine.

-

Aldehyde Group: The aldehyde moiety is susceptible to a wide range of nucleophilic additions and reductions.

-

Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol, 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-ol, using reducing agents like sodium borohydride or lithium aluminum hydride.

-

Oxidation: Oxidation of the aldehyde will yield the corresponding carboxylic acid, 2,2-dimethyl-3-(pyrrolidin-1-yl)propanoic acid.

-

Wittig Reaction: Reaction with phosphorus ylides can be used to introduce a carbon-carbon double bond.

-

Reductive Amination: The aldehyde can undergo reductive amination with a primary or secondary amine to introduce a new amino group.

-

-

Pyrrolidine Ring: The tertiary amine of the pyrrolidine ring can act as a base or a nucleophile. It can be quaternized by reaction with alkyl halides.

This dual functionality makes this compound a versatile building block for the synthesis of more complex molecules.

Caption: Predicted reactivity pathways for this compound.

Applications in Drug Discovery and Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[3][4] Its non-planar, three-dimensional structure allows for the exploration of chemical space in ways that flat aromatic rings cannot.[3] This can lead to improved binding affinity and selectivity for biological targets.

While specific pharmacological data for this compound is not widely published, its structural motifs suggest several potential areas of application:

-

Scaffold for Library Synthesis: The reactivity of the aldehyde group allows for the rapid generation of a library of derivatives for high-throughput screening.

-

Central Nervous System (CNS) Agents: The pyrrolidine nucleus is a common feature in drugs targeting the CNS, including anticonvulsants and nootropics.[3]

-

Antimicrobial and Antiviral Agents: Many pyrrolidine derivatives have demonstrated potent antimicrobial and antiviral activities.[4][5]

-

Enzyme Inhibitors: The pyrrolidine ring can mimic the structure of proline, an amino acid, allowing for the design of enzyme inhibitors that target proline-recognizing domains.

Conceptual Workflow for Drug Discovery

The following diagram illustrates a conceptual workflow for utilizing this compound in a drug discovery program.

Caption: Conceptual workflow for the application of this compound in drug discovery.

Conclusion

This compound is a readily accessible and chemically versatile molecule. Its combination of a reactive aldehyde and a privileged pyrrolidine scaffold makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its properties, synthesis, and potential for researchers in the field of drug discovery and development. Further investigation into the biological activities of its derivatives is warranted to fully explore its potential.

References

-

PubChem. (n.d.). 2,2-Dimethyl-3-(pyrrolidin-1-yl)propanal. National Center for Biotechnology Information. Retrieved from [Link]

- Anderson, J. C., Stepney, G. J., Mills, M. R., Horsfall, L. R., Blake, A. J., & Lewis, W. (2011). Stereoselective synthesis of pyrrolidinones via the nitro-Mannich reaction. The Journal of Organic Chemistry, 76(7), 1961–1972.

- Tripodi, F., Civera, M., & Vasile, F. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6549.

- Ruiz, N., Reyes, E., Vicario, J. L., Badía, D., Carrillo, L., & Uria, U. (2008). Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. Chemistry (Weinheim an der Bergstrasse, Germany), 14(30), 9357–9367.

- Pace, V., & Holzer, W. (2023).

- Poyraz, B., Yilmaz, M. C., Uzun, L., Yusifova, A., Yurttaş, L., ñ, M. C., & ... & ñ, F. A. C. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249767.

-

ResearchGate. (n.d.). Results obtained using chiral pyrrolidine-containing organocatalysts in the asymmetric addition of aldehydes to nitroalkenes leading to nitroaldehydes 2. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,2-dimethyl-3-(pyrrolidin-1-yl)propanal. Retrieved from [Link]

-

Mol-Instincts. (n.d.). Compound 2,2-dimethyl-1-[3-(pyrrolidine-1-carbonyl)piperidin-1-yl]propan-1-one. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,2-dimethyl-3-(pyrrolidin-1-yl)propan-1-ol. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis 2-methyl-3-(N-pipreridyl)propane acid hydrazide and its derivatives. Retrieved from [Link]

- Zhang, J., Huang, R., Yan, Q., Pan, X., Liu, F., & Ou, W. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry, 24(12), 5671-5673.

-

Royal Society of Chemistry. (n.d.). Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors. Retrieved from [Link]

-

ResearchGate. (n.d.). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Retrieved from [Link]

- National Center for Biotechnology Information. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds.

- Poyraz, B., Yilmaz, M. C., Uzun, L., Yusifova, A., Yurttaş, L., ñ, M. C., & ... & ñ, F. A. C. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249767.

-

Course Hero. (n.d.). 2) Mannich reaction: Treatement of pyrrole with formaldehyde and dimethylamine will produce pyrrole-2-methanol in the case of us. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Recent advances in organocatalytic asymmetric synthesis of polysubstituted pyrrolidines. Retrieved from [Link]

-

Zenlyms Tech. (n.d.). 2,2-Dimethyl-3-(pyrrolidin-1-yl)propan-1-ol. Retrieved from [Link]

- National Center for Biotechnology Information. (2022). Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. Organic Letters, 24(51), 9478–9482.

-

Organic Syntheses. (n.d.). 1,5-dimethyl-2-pyrrolidone. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dimethyl-3-(piperidin-1-yl)propanal. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Retrieved from [Link]

Sources

- 1. 2,2-Dimethyl-3-(pyrrolidin-1-yl)propanal | C9H17NO | CID 3135969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2,2-Dimethyl-3-pyrrolidin-1-ylpropanal

An In-depth Technical Guide to 2,2-Dimethyl-3-pyrrolidin-1-ylpropanal

This guide provides a comprehensive overview of the , a tertiary amino aldehyde with potential applications as a building block in synthetic organic chemistry and drug discovery. The information presented herein is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies for the handling and characterization of this compound.

Introduction and Molecular Overview

This compound, with CAS Number 296264-94-3, is a bifunctional organic molecule featuring a sterically hindered aldehyde and a pyrrolidine ring.[1][2][3] The presence of a tertiary amine and a reactive carbonyl group in close proximity makes it a valuable intermediate for the synthesis of more complex heterocyclic structures and pharmacologically active agents. The gem-dimethyl group adjacent to the aldehyde provides steric hindrance that can influence its reactivity and the stereochemical outcome of its transformations.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for its application in synthesis and drug development, influencing factors such as solubility, reactivity, and bioavailability. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 296264-94-3 | [1][2][3] |

| Molecular Formula | C₉H₁₇NO | [1] |

| Molecular Weight | 155.24 g/mol | [1][2] |

| Monoisotopic Mass | 155.131014166 Da | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC(C)(CN1CCCC1)C=O | [1][3] |

| InChI Key | HZOLQLXOHPPKRA-UHFFFAOYSA-N | [1][2] |

| XLogP (Predicted) | 1.1 | [1] |

| Polar Surface Area | 20.3 Ų | [1] |

Spectroscopic Profile and Characterization

Spectroscopic analysis is essential for verifying the identity and purity of the compound. While specific spectra for this compound are proprietary to suppliers, a predictive analysis based on its structure is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Assignment |

|---|---|---|---|---|

| ~9.5 | s | 1H | -CHO | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and typically appears as a singlet. |

| ~2.5 - 2.7 | m | 4H | N-CH₂ (pyrrolidine) | Protons on carbons adjacent to the nitrogen are deshielded by the inductive effect of the nitrogen. |

| ~2.4 | s | 2H | -CH₂-N | A singlet is expected for the methylene group connecting the quaternary carbon to the pyrrolidine nitrogen. |

| ~1.7 - 1.9 | m | 4H | -CH₂-CH₂- (pyrrolidine) | Protons on the beta-carbons of the pyrrolidine ring are less deshielded and appear upfield. |

| ~1.1 | s | 6H | -C(CH₃)₂ | The six protons of the two methyl groups are equivalent and appear as a sharp singlet due to the adjacent quaternary carbon. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Assignment | Causality Behind Assignment |

|---|---|---|

| ~205 | -CHO | The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~65 | -C H₂-N | The carbon of the methylene bridge is influenced by the adjacent nitrogen. |

| ~55 | N-C H₂ (pyrrolidine) | Carbons directly attached to the nitrogen in the pyrrolidine ring. |

| ~48 | -C (CH₃)₂ | The quaternary carbon, deshielded by its substituents. |

| ~24 | -C H₂-C H₂- (pyrrolidine) | The beta-carbons of the pyrrolidine ring. |

| ~22 | -C(C H₃)₂ | The equivalent methyl carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2970-2850 | C-H stretch | Aliphatic |

| ~2720, ~2820 | C-H stretch | Aldehyde (Fermi doublet) |

| ~1725 | C=O stretch | Aldehyde |

| ~1200-1000 | C-N stretch | Tertiary Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

|---|---|

| 155 | [M]⁺, Molecular Ion |

| 126 | [M-CHO]⁺, Loss of the formyl group |

| 84 | [C₅H₁₀N]⁺, Pyrrolidinylmethyl fragment from alpha-cleavage |

| 70 | [C₄H₈N]⁺, Pyrrolidine ring fragment |

Experimental Protocols

The following are generalized protocols for the spectroscopic characterization of this compound.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Utilize standard pulse programs. For ¹³C, a proton-decoupled experiment is standard.

-

Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign the chemical shifts for all peaks.

Protocol 2: IR Spectroscopy

-

Sample Preparation: As the compound is likely a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two NaCl or KBr plates.

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.

-

Analysis: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Identify the characteristic absorption bands corresponding to the aldehyde and amine functional groups.

Synthesis and Reactivity

While a specific literature preparation for this exact molecule is not widely published, a plausible and industrially relevant synthetic route is the Mannich reaction.

Proposed Synthesis: Mannich Reaction

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound. In this case, isobutyraldehyde reacts with formaldehyde and pyrrolidine to form the desired product.

Sources

An In-depth Technical Guide to 2,2-Dimethyl-3-pyrrolidin-1-ylpropanal: Molecular Structure and Weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure and key identifiers of 2,2-Dimethyl-3-pyrrolidin-1-ylpropanal, a notable compound in chemical synthesis and research. This document serves as a foundational resource, emphasizing its structural characteristics and molecular weight, crucial for its application in experimental and developmental contexts.

Chemical Identity and Molecular Weight

This compound is a substituted aldehyde featuring a tertiary amine. Its unique structure, combining a neopentyl aldehyde backbone with a pyrrolidine ring, makes it a valuable building block in organic synthesis.

A precise understanding of its molecular weight and formula is fundamental for stoichiometric calculations in reaction planning and for the interpretation of analytical data, such as mass spectrometry.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 296264-94-3 | [1] |

| Molecular Formula | C₉H₁₇NO | [1] |

| Molecular Weight | 155.24 g/mol | [1] |

| Canonical SMILES | CC(C)(CN1CCCC1)C=O | [1] |

| InChI | InChI=1S/C9H17NO/c1-9(2,8-11)7-10-5-3-4-6-10/h8H,3-7H2,1-2H3 | [1] |

| InChIKey | HZOLQLXOHPPKRA-UHFFFAOYSA-N | [1] |

Molecular Structure and Connectivity

The structural architecture of this compound is characterized by several key features that dictate its chemical behavior and reactivity. The aldehyde functional group is sterically hindered by the adjacent gem-dimethyl group, which can influence its participation in nucleophilic addition reactions. The pyrrolidine ring, a saturated five-membered heterocycle containing a nitrogen atom, introduces a basic center into the molecule.

The connectivity of these components can be visualized as follows:

-

A propanal backbone forms the core of the molecule.

-

At the C2 position of the propanal chain, two methyl groups are attached, creating a quaternary carbon center.

-

The C3 position is linked to the nitrogen atom of a pyrrolidine ring.

This arrangement gives rise to a molecule with distinct regions of varying polarity and reactivity, making it a versatile intermediate in the synthesis of more complex molecular targets.

2D Structural Representation

The following diagram illustrates the two-dimensional chemical structure of this compound, detailing the atomic connectivity.dot graph 2D_Structure { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; N10 [label="N"]; O11 [label="O"];

// Edges for bonds C1 -- C2; C2 -- C3; C2 -- C4; C2 -- C5; C5 -- N10; N10 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- N10; C1 -- O11 [style=double];

// Positioning C1 [pos="0,0!"]; O11 [pos="-0.5,0.5!"]; C2 [pos="1,0!"]; C3 [pos="1.5,0.5!"]; C4 [pos="1.5,-0.5!"]; C5 [pos="2,0!"]; N10 [pos="3,0!"]; C6 [pos="3.5,0.5!"]; C9 [pos="3.5,-0.5!"]; C7 [pos="4.5,0.5!"]; C8 [pos="4.5,-0.5!"]; }

Sources

An In-depth Technical Guide to the Synthesis of 2,2-Dimethyl-3-pyrrolidin-1-ylpropanal

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2,2-Dimethyl-3-pyrrolidin-1-ylpropanal, a valuable intermediate in pharmaceutical and fine chemical synthesis. The core of this synthesis is the Mannich reaction, a classic and efficient method for the formation of carbon-carbon bonds and the introduction of an aminoalkyl group.[1][2] This document will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, and present the expected outcomes with supporting data. The content is tailored for researchers, scientists, and drug development professionals seeking to implement this synthesis in a laboratory setting.

Introduction and Strategic Overview

This compound is a bifunctional molecule featuring both an aldehyde and a tertiary amine.[3][4] This structural motif makes it a versatile building block in organic synthesis, particularly in the construction of more complex heterocyclic systems and pharmacologically active compounds. The strategic disconnection of the target molecule logically points towards a Mannich-type condensation between isobutyraldehyde and pyrrolidine.

The Mannich reaction is a three-component condensation of an active hydrogen compound, an amine, and a non-enolizable aldehyde.[1][5] In the synthesis of our target molecule, isobutyraldehyde serves as both the active hydrogen compound (at the α-carbon) and the aldehyde component. Pyrrolidine acts as the secondary amine. This self-condensation/amination pathway is an elegant and atom-economical approach to the desired product.

Mechanistic Insights: The Enamine Pathway

The synthesis of this compound proceeds via an enamine-mediated Mannich reaction. This pathway is favored due to the use of a secondary amine (pyrrolidine) and an enolizable aldehyde (isobutyraldehyde).

The reaction mechanism can be delineated into three key stages:

-

Enamine Formation: Pyrrolidine reacts with a molecule of isobutyraldehyde to form a hemiaminal intermediate, which then dehydrates to yield the corresponding enamine. The enamine is the key nucleophilic species in this reaction.

-

Iminium Ion Formation: In parallel, another molecule of isobutyraldehyde can react with pyrrolidine to form an iminium ion, particularly under acidic catalysis. However, in many cases, the enamine directly attacks a protonated aldehyde.

-

Nucleophilic Attack and Product Formation: The electron-rich enamine attacks a second molecule of isobutyraldehyde (the electrophile). The resulting intermediate then hydrolyzes during workup to regenerate the aldehyde functionality and yield the final product, this compound.

Below is a DOT language script that visualizes this mechanistic pathway.

Caption: Mechanistic pathway for the synthesis of this compound.

Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield. The causality behind each step is explained to ensure a thorough understanding of the experimental design.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Isobutyraldehyde | 72.11 | 14.42 g (18.0 mL) | 0.20 | Should be freshly distilled to remove isobutyric acid. |

| Pyrrolidine | 71.12 | 7.11 g (8.3 mL) | 0.10 | Reagent grade, used as received. |

| Toluene | - | 100 mL | - | Anhydrous, as the reaction solvent. |

| Sodium Hydroxide (NaOH) | 40.00 | 8.0 g | 0.20 | Powdered, technical grade. |

| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.5 g | 0.0015 | Phase-transfer catalyst. |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend 8.0 g (0.20 mol) of powdered sodium hydroxide and 0.5 g of tetrabutylammonium bromide in 100 mL of toluene.

-

Rationale: The use of a strong base like NaOH facilitates the formation of the enolate/enamine. Toluene is a suitable solvent that allows for azeotropic removal of water if necessary, though in this procedure, it primarily serves as the reaction medium. TBAB is a phase-transfer catalyst that helps to bring the hydroxide ions into the organic phase.[6]

-

-

Addition of Reactants: Heat the suspension to 70°C with vigorous stirring. Prepare a mixture of 7.11 g (0.10 mol) of pyrrolidine and 14.42 g (0.20 mol) of isobutyraldehyde. Add this mixture dropwise to the heated suspension over a period of 1 hour.

-

Rationale: A controlled, dropwise addition is crucial to manage the exothermic nature of the reaction and to prevent the uncontrolled polymerization of isobutyraldehyde. Maintaining a temperature of 70°C provides sufficient energy to overcome the activation barrier of the reaction without promoting side reactions.[6]

-

-

Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 70°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 3-4 hours.

-

Rationale: Reaction monitoring is essential for determining the point of maximum conversion and preventing the formation of byproducts due to prolonged heating.

-

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid sodium hydroxide and sodium bromide. Wash the solids with two 20 mL portions of toluene. Combine the filtrates and wash with 100 mL of water to remove any remaining salts and TBAB.

-

Rationale: The filtration removes the inorganic solids. The water wash is a standard purification step to remove water-soluble impurities.

-

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the toluene. The crude product is then purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

Expected Yield and Characterization

-

Yield: 70-80%

-

Boiling Point: Approximately 85-90 °C at 10 mmHg (literature comparison and estimation)

-

¹H NMR (CDCl₃, 400 MHz): δ 9.55 (s, 1H, CHO), 2.60-2.40 (m, 4H, N-CH₂ in pyrrolidine), 2.35 (s, 2H, CH₂-N), 1.75-1.65 (m, 4H, CH₂ in pyrrolidine), 1.05 (s, 6H, C(CH₃)₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 205.0 (CHO), 65.0 (CH₂-N), 54.0 (N-CH₂ in pyrrolidine), 48.0 (C(CH₃)₂), 23.5 (CH₂ in pyrrolidine), 22.0 (C(CH₃)₂).

-

Mass Spectrometry (EI): m/z (%) = 155 (M⁺), 126, 98, 70.

The following DOT script illustrates the experimental workflow.

Caption: A streamlined workflow for the synthesis of this compound.

Safety Considerations

-

Isobutyraldehyde: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation. Work in a well-ventilated fume hood.

-

Pyrrolidine: Highly flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

Toluene: Flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals.

Conclusion

The synthesis of this compound is efficiently achieved through a Mannich reaction between isobutyraldehyde and pyrrolidine. The enamine-mediated pathway provides a high-yielding and straightforward route to this valuable synthetic intermediate. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to successfully and safely perform this synthesis.

References

-

University College London. Stereoselective synthesis of pyrrolidinones via nitro-Mannich reaction. UCL Discovery. Available at: [Link]

-

Ishii, T., et al. (2007). A 4-hydroxypyrrolidine-catalyzed mannich reaction of aldehydes: control of anti-selectivity by hydrogen bonding assisted by Brønsted acids. PubMed. Available at: [Link]

- Manasa, K., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy.

-

Krasavin, M., et al. (2018). Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors. Organic & Biomolecular Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. 2,2-Dimethyl-3-(pyrrolidin-1-yl)propanal. PubChem. Available at: [Link]

- Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)

-

Li, Z., et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Nature Communications. Available at: [Link]

-

Unknown Author. Mannich reaction: Treatement of pyrrole with formaldehyde and dimethylamine. Available at: [Link]

-

Bîcu, E., & Dima, S. O. (2020). Mannich bases in medicinal chemistry and drug design. Molecules. Available at: [Link]

-

PubChemLite. 2,2-dimethyl-3-(pyrrolidin-1-yl)propanal. Available at: [Link]

-

ResearchGate. Enamine-Mediated Mannich Reaction of Cyclic N,O-Acetals and Amido Acetals: the Multigram Synthesis of Pyrrolidine Alkaloid Precursors. Available at: [Link]

Sources

- 1. oarjbp.com [oarjbp.com]

- 2. Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,2-Dimethyl-3-(pyrrolidin-1-yl)propanal | C9H17NO | CID 3135969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 2,2-dimethyl-3-(pyrrolidin-1-yl)propanal (C9H17NO) [pubchemlite.lcsb.uni.lu]

- 5. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

A Guide to the Research Applications of Pyrrolidine Derivatives: From Privileged Scaffold to Therapeutic Agent

Introduction: The Enduring Significance of the Pyrrolidine Scaffold

The five-membered, saturated nitrogen-containing heterocycle known as the pyrrolidine ring is a cornerstone of modern medicinal chemistry, widely regarded as a "privileged scaffold."[1][2] Its prevalence is remarkable, forming the core of numerous natural products, alkaloids, and a significant number of drugs approved by the U.S. Food and Drug Administration (FDA).[1][3] The immense interest in this scaffold is not arbitrary; it stems from a unique combination of structural and physicochemical properties that make it exceptionally well-suited for interacting with biological targets.[2][4]

Unlike flat aromatic systems, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a distinct three-dimensional, non-planar geometry.[1][2][5] This structural feature, combined with the ring's ability to undergo "pseudorotation," allows it to explore a wider pharmacological space and present substituents in precise spatial orientations.[1][4][5] The presence of up to four stereogenic carbons enables the creation of a multitude of stereoisomers, each with potentially unique biological profiles due to differential binding with enantioselective proteins.[1][4] Furthermore, the nitrogen atom can act as a hydrogen bond donor, or an acceptor when substituted, facilitating critical interactions with target enzymes and receptors.[6][7]

This technical guide offers an in-depth exploration of the multifaceted research applications of pyrrolidine derivatives. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes field-proven insights into the therapeutic potential, synthetic methodologies, and catalytic applications of this versatile chemical entity. We will delve into the causality behind experimental choices, present validated protocols, and provide a forward-looking perspective on this indispensable tool in the quest for novel therapeutics.

Chapter 1: The Pyrrolidine Scaffold in Modern Drug Discovery

The structural versatility of the pyrrolidine ring has enabled its incorporation into a wide spectrum of therapeutic agents. Its ability to improve potency, selectivity, and pharmacokinetic properties, such as aqueous solubility, makes it a highly valuable motif in drug design.[6][8]

Overview of Marketed Pyrrolidine-Containing Drugs

The successful translation of pyrrolidine-based compounds from the laboratory to the clinic is evidenced by the number of marketed drugs across various therapeutic areas. These compounds leverage the pyrrolidine core to achieve high-affinity interactions with their biological targets.

| Drug Name | Therapeutic Class | Pyrrolidine Derivative Type | Primary Application |

| Captopril | ACE Inhibitor | Proline derivative | Hypertension, Heart Failure[3][6] |

| Enalapril | ACE Inhibitor | Proline derivative | Hypertension, Heart Failure[3] |

| Vildagliptin | DPP-4 Inhibitor | Cyanopyrrolidine | Type 2 Diabetes[6][8] |

| Saxagliptin | DPP-4 Inhibitor | Cyanopyrrolidine | Type 2 Diabetes[6][8] |

| Aniracetam | Nootropic | Pyrrolidinone | Cognitive Disorders, Alzheimer's[3] |

| Eletriptan | 5-HT Receptor Agonist | Substituted Pyrrolidine | Migraine[9] |

| Clindamycin | Antibiotic | Proline derivative | Bacterial Infections[3] |

| Rolipram | PDE4 Inhibitor | Substituted Pyrrolidinone | Antidepressant[3] |

| Glecaprevir | HCV Protease Inhibitor | Complex Pyrrolidine | Hepatitis C[6][9] |

| Voxilaprevir | HCV Protease Inhibitor | Complex Pyrrolidine | Hepatitis C[6][9] |

| Larotrectinib | TRK Inhibitor | Substituted Pyrrolidine | TRK Fusion-Positive Cancers[8] |

| Sunitinib | Kinase Inhibitor | Pyrrolidinone derivative | Renal Cell Carcinoma, GIST[8] |

Anticancer Applications

The pyrrolidine scaffold is instrumental in the design of targeted anticancer agents, contributing to improved efficacy, bioavailability, and target specificity.[8] Its three-dimensional structure allows for precise interactions with enzymes, receptors, and DNA.[8]

Key Mechanisms and Targets:

-

Enzyme Inhibition: Pyrrolidine derivatives have been developed to inhibit enzymes crucial for cancer progression and metastasis, such as matrix metalloproteinases (MMPs) and dihydrofolate reductase (DHFR).[8]

-

Signaling Pathway Modulation: Functionalized pyrrolidines can inhibit critical oncogenic pathways. For instance, derivatives have been shown to target the PI3K/AKT/mTOR and Vascular Endothelial Growth Factor (VEGF) signaling cascades, which are involved in cell proliferation, survival, and angiogenesis.[8]

-

Receptor Antagonism: A notable application is the development of antagonists for the CXCR4 chemokine receptor. CXCR4 is implicated in cancer metastasis, and pyrrolidine-based antagonists have demonstrated a strong binding affinity and the ability to inhibit this process.[1][3]

Antiviral Research

Pyrrolidine derivatives are a cornerstone in the development of potent antiviral therapies, targeting key viral enzymes essential for replication.

-

Hepatitis C Virus (HCV): A significant number of antiviral drugs for treating hepatitis C are inhibitors of the NS3 serine protease.[9] Pyrrolidine-containing drugs like Glecaprevir and Voxilaprevir are prime examples, where the pyrrolidine ring is a fundamental part of the structure that binds to the enzyme's active site.[6][9]

-

Coronaviruses: Viral proteases are attractive targets for broad-spectrum antiviral agents. The main protease (MPro) found in coronaviruses, including SARS-CoV-2, is a validated target. Novel pyrrolidine derivatives have been designed and patented as potent MPro inhibitors, highlighting their potential in treating current and future coronavirus infections.[10]

-

Influenza Virus: The neuraminidase enzyme is a critical target for influenza therapeutics. Researchers have successfully designed and synthesized pyrrolidine derivatives that act as neuraminidase inhibitors, with some compounds showing nanomolar potency against various influenza strains.[11][12]

-

Human Rhinovirus (HRV): Pyrrolidine dithiocarbamate (PDTC) has been identified as an extremely potent compound against HRV, the primary cause of the common cold.[13] It acts by interfering with viral protein expression and protecting host cells from the virus-induced cytopathic effects.[13]

Neuropharmacological Applications

The ability of the pyrrolidine scaffold to cross the blood-brain barrier and interact with central nervous system targets makes it invaluable in neuroscience research.[14][15]

-

Cognitive Enhancement and Neuroprotection: Pyrrolidinone derivatives, often classified as nootropics, have been researched for decades for their effects on learning and memory.[16] Aniracetam is a well-known example used for cognitive disorders.[3] Recent studies have also explored novel phenylpyrrolidine derivatives for their ability to restore cognitive functions following ischemic stroke, with proposed mechanisms involving the modulation of AMPA receptor function.[15]

-

Cholinesterase Inhibition: In the context of Alzheimer's disease, inhibiting acetylcholinesterase (AChE) is a key therapeutic strategy. Pyrrolidine-based hybrids have been designed as potent AChE inhibitors, demonstrating the scaffold's utility in targeting neurodegenerative diseases.[3][17]

-

Treatment of Migraine and Depression: The drug Eletriptan, used to treat migraines, incorporates a pyrrolidine ring to achieve its agonist activity at serotonin 5-HT receptors.[9] Similarly, Rolipram, an antidepressant, is built upon a pyrrolidinone core.[3]

Antidiabetic Research

Pyrrolidine derivatives have become a major focus in the development of treatments for type 2 diabetes, primarily through two key mechanisms.

-

DPP-IV Inhibition: Dipeptidyl peptidase-IV (DPP-IV) is an enzyme that inactivates incretin hormones, which are responsible for stimulating insulin release. Inhibiting DPP-IV prolongs the action of incretins, leading to better glycemic control. Several successful antidiabetic drugs, known as "gliptins" (e.g., Vildagliptin, Saxagliptin), are cyanopyrrolidine derivatives.[6][8][18]

-

Dual α-Amylase and α-Glucosidase Inhibition: These enzymes are critical for carbohydrate metabolism.[19] Inhibiting them can help regulate postprandial glucose levels. Pyrrolidine-based chalcones have been identified as potent dual inhibitors, offering a different therapeutic approach to managing diabetes.[19][20]

Chapter 2: Core Synthetic Strategies and Methodologies

The synthesis of pyrrolidine derivatives is a well-developed field, with methodologies that allow for precise control over substitution and stereochemistry. The choice of strategy often depends on the desired complexity of the final molecule and the availability of starting materials. The two primary approaches involve either modifying an existing pyrrolidine ring or constructing the ring from an acyclic precursor.[1][9]

Featured Experimental Protocol: Diastereoselective Synthesis via Pyrrole Hydrogenation

Controlling stereochemistry is paramount in drug discovery, as different stereoisomers can have vastly different biological activities.[4] This protocol describes the highly diastereoselective synthesis of a functionalized pyrrolidine via the catalytic hydrogenation of a substituted pyrrole, a method that creates up to four new stereocenters with high fidelity.[21]

Objective: To synthesize a highly substituted pyrrolidine derivative with defined stereochemistry from a pyrrole precursor.

Causality of Experimental Design:

-

Catalyst Choice: Rhodium-on-alumina (Rh/Al₂O₃) is selected as the heterogeneous catalyst. Rhodium is effective for the hydrogenation of aromatic rings, including pyrroles. A heterogeneous catalyst is advantageous as it simplifies product purification through simple filtration.[21]

-

Reaction Conditions: The reaction is conducted under a high pressure of hydrogen gas (e.g., 1200 psi). High pressure increases the concentration of hydrogen on the catalyst surface, which is necessary to overcome the aromaticity of the pyrrole ring and drive the reduction to completion.

-

Stereochemical Control: The high diastereoselectivity observed is substrate-dependent. The existing substituents on the pyrrole ring direct the approach of hydrogen to the catalyst surface from the least sterically hindered face, resulting in the formation of a single predominant diastereomer.[21]

-

Verification: The relative stereochemistry of the final product is unequivocally determined by single-crystal X-ray crystallography, which provides a definitive 3D structure of the molecule.[21]

Step-by-Step Methodology:

-

Reactor Preparation: A high-pressure Parr hydrogenation apparatus or a similar stainless-steel autoclave is charged with the substituted pyrrole starting material (1.0 eq) and a suitable solvent (e.g., methanol or ethyl acetate).

-

Catalyst Addition: 5% Rhodium-on-alumina catalyst is added to the solution (typically 10-20 mol% by weight relative to the substrate). The vessel is sealed.

-

Inerting: The atmosphere in the reactor is purged by pressurizing with nitrogen gas and then venting (repeated 3-5 times) to remove all oxygen.

-

Hydrogenation: The reactor is pressurized with hydrogen gas to the target pressure (e.g., 1200 psi). The reaction mixture is stirred vigorously at room temperature for 24-48 hours, or until hydrogen uptake ceases.

-

Reaction Quench and Workup: The reactor is carefully depressurized. The reaction mixture is filtered through a pad of Celite® to remove the heterogeneous catalyst. The filter cake is washed with additional solvent.

-

Purification: The combined filtrate is concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to isolate the desired pyrrolidine diastereomer.

-

Characterization: The structure and purity of the final product are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. The relative stereochemistry is confirmed by X-ray crystallography of a suitable crystalline derivative (e.g., a hydrobromide salt).[21]

Chapter 3: Applications in Asymmetric Organocatalysis

Beyond their role as therapeutic agents, chiral pyrrolidine derivatives, most notably the amino acid L-proline and its analogs, are powerful organocatalysts.[22] They have revolutionized the field of asymmetric synthesis by providing an environmentally friendly, metal-free alternative for creating chiral molecules.

Proline-Catalyzed Asymmetric Reactions

Proline and its derivatives catalyze a wide range of transformations with high enantioselectivity. The mechanism typically proceeds through one of two key pathways: enamine catalysis or iminium catalysis. The asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction, is a classic example of enamine catalysis promoted by proline.[22][23]

Causality of Catalytic Action:

-

Enamine Formation: Proline reacts with a ketone or aldehyde donor to form a nucleophilic chiral enamine intermediate. The rigid pyrrolidine ring structure shields one face of the enamine.

-

Stereocontrolled Attack: This chiral enamine then attacks an electrophilic acceptor (e.g., an aldehyde) from its unshielded face, creating a new carbon-carbon bond and setting the stereochemistry.

-

Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral product and regenerate the proline catalyst, allowing it to re-enter the catalytic cycle.

This ability to induce chirality using a small, simple organic molecule has had a profound impact on the synthesis of complex pharmaceuticals and natural products.

Conclusion and Future Perspectives

The pyrrolidine scaffold is undeniably a cornerstone of chemical and pharmaceutical research. Its unique stereochemical and conformational properties have cemented its status as a privileged structure in drug discovery, leading to successful therapeutics in oncology, virology, neurology, and metabolic diseases.[1][2] Concurrently, its role in asymmetric organocatalysis has provided chemists with powerful tools for the efficient and environmentally benign synthesis of chiral molecules.

The future of pyrrolidine research remains vibrant. The structural insights gained from decades of study are now fueling the development of multifunctional derivatives capable of targeting pathways common to multiple diseases, such as the overlap between cancer and diabetes.[24] Innovative strategies, including the development of prodrugs for targeted release and the application of advanced biocatalytic methods for late-stage C-H functionalization, will continue to expand the synthetic and therapeutic utility of this remarkable scaffold.[8][25] For drug development professionals and research scientists, a deep understanding of the chemistry and applications of pyrrolidine derivatives is not just beneficial—it is essential for driving the next wave of therapeutic innovation.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). SpringerLink. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). PubMed. [Link]

-

Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. (n.d.). PubMed Central. [Link]

-

Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. (2007). ACS Publications. [Link]

-

Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. (2024). Taylor & Francis Online. [Link]

-

Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review. (2021). National Institutes of Health (NIH). [Link]

-

Synthesis of Some Polyhydroxylated Pyrrolidine Derivatives. (1987). J-Stage. [Link]

-

Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. (2006). ACS Publications. [Link]

-

Pyrrolidine alkaloids and their promises in pharmacotherapy. (2023). ResearchGate. [Link]

-

Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. (2016). National Institutes of Health (NIH). [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). ResearchGate. [Link]

-

Pyrrolidine alkaloids and their promises in pharmacotherapy. (2023). Semantic Scholar. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central. [Link]

-

Antiviral effects of pyrrolidine dithiocarbamate on human rhinoviruses. (1998). PubMed. [Link]

-

Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (2023). National Institutes of Health (NIH). [Link]

-

Pyrrolizidine alkaloid. (n.d.). Wikipedia. [Link]

-

Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. (2024). National Institutes of Health (NIH). [Link]

-

Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors. (2008). PubMed. [Link]

-

Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. (2024). PubMed. [Link]

-

Pyrrolidone derivatives. (2001). PubMed. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2021). MDPI. [Link]

-

The Chemistry Behind Neurological Therapies: Focus on Pyrrolidine Derivatives. (2024). NINGBO INNO PHARMCHEM CO., LTD. [Link]

-

The synthesis and application of pyrrolidine-based supported catalysts. (2024). ResearchGate. [Link]

-

Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. (2023). ACS Publications. [Link]

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI. [Link]

-

Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. (2022). Wiley Online Library. [Link]

-

Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). National Institutes of Health (NIH). [Link]

-

Synthesis of potent pyrrolidine influenza neuraminidase inhibitors. (2008). PubMed. [Link]

-

Synthetic applications of pyrrolidine derivative 2s. Reaction conditions. (n.d.). ResearchGate. [Link]

-

Synthesis of Pyrrolidine Derivatives by a Platinum/Brønsted Acid Relay Catalytic Cascade Reaction. (2014). Sci-Hub. [Link]

-

A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. (2021). PubMed. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 10. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of potent pyrrolidine influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antiviral effects of pyrrolidine dithiocarbamate on human rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Pyrrolidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Substituted Pyrrolidines for Researchers, Scientists, and Drug Development Professionals.

The five-membered nitrogen-containing heterocycle, pyrrolidine, has emerged as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence in a multitude of biologically active natural products and synthetic compounds underscores its significance as a versatile scaffold.[3][4][5] This guide provides a comprehensive exploration of the biological activities of substituted pyrrolidines, delving into the structural nuances that govern their therapeutic potential. We will examine the physicochemical properties that make this scaffold attractive, explore its diverse pharmacological applications, and provide insights into the structure-activity relationships (SAR) that guide the design of novel therapeutic agents.

The Allure of the Pyrrolidine Ring: Physicochemical and Stereochemical Advantages

The pyrrolidine ring's appeal in drug design stems from a unique combination of structural and chemical properties. Unlike its aromatic counterpart, pyrrole, the saturated nature of the pyrrolidine ring imparts a three-dimensional character to the molecules in which it is embedded.[3][6][7] This non-planarity, often referred to as "pseudorotation," allows for a more comprehensive exploration of the pharmacophore space, enabling better interaction with the binding sites of biological targets.[3][6][7]

Furthermore, the pyrrolidine scaffold can possess up to four stereogenic centers, leading to a rich stereochemical diversity with as many as 16 possible stereoisomers.[3] This stereogenicity is a critical factor in determining the biological profile of a drug candidate, as different stereoisomers can exhibit distinct binding modes to enantioselective proteins, leading to variations in efficacy and selectivity.[3][7] The ability to introduce substituents with precise spatial orientations is a powerful tool for medicinal chemists to fine-tune the pharmacological properties of a molecule.

The nitrogen atom within the pyrrolidine ring also plays a crucial role. It can act as a hydrogen bond donor in its protonated form or a hydrogen bond acceptor when substituted, facilitating key interactions with biological macromolecules.[8][9] Additionally, the pyrrolidine moiety can enhance the aqueous solubility and other physicochemical properties of a drug, which are critical for its pharmacokinetic profile.[8][9]

A Spectrum of Biological Activities: From Antivirals to CNS Agents

The versatility of the pyrrolidine scaffold is reflected in the broad range of biological activities exhibited by its substituted derivatives. These compounds have shown significant promise in various therapeutic areas, including antiviral, anticancer, and central nervous system (CNS) disorders.

Antiviral Potency

Substituted pyrrolidines have emerged as a significant class of antiviral agents, particularly in the fight against hepatitis C virus (HCV) and coronaviruses.[10][11][12] Several approved anti-HCV drugs, such as Asunaprevir and Daclatasvir, incorporate a pyrrolidine ring, often derived from proline or 4-hydroxyproline.[10] These compounds typically function as inhibitors of viral enzymes crucial for replication, such as the NS3 serine protease.[10]

More recently, novel pyrrolidine derivatives have been investigated as potent inhibitors of the main protease (MPro) of coronaviruses, including SARS-CoV-2, highlighting the ongoing relevance of this scaffold in addressing emerging viral threats.[11][12] The mechanism of action often involves the pyrrolidine moiety positioning key functional groups to interact with the active site of the viral protease, thereby blocking its function and inhibiting viral replication.

Pyrrolidine dithiocarbamate (PDTC) has demonstrated potent antiviral activity against human rhinoviruses (HRVs), the primary cause of the common cold, by interfering with viral protein expression and protecting infected cells from cytopathic effects.[13]

Anticancer Applications

The pyrrolidine framework is a prominent feature in numerous anticancer agents, contributing to their efficacy, bioavailability, and target specificity.[1][14] These derivatives can exert their antiproliferative effects through various mechanisms, including the inhibition of enzymes critical for cancer progression, such as matrix metalloproteinases (MMPs) and dihydrofolate reductase (DHFR).[1]

Spirooxindole pyrrolidines, for instance, represent a class of compounds with significant anticancer potential.[14][15] Structure-activity relationship studies have revealed that substitutions on both the pyrrolidine and oxindole rings are crucial for cytotoxic potency.[15] For example, the introduction of electron-withdrawing groups on the oxindole ring can enhance activity against certain cancer cell lines.[15]

Furthermore, some pyrrolidine-based compounds act as antagonists of the CXCR4 receptor, inhibiting the CXCL12/CXCR4 signaling pathway, which plays a role in cancer metastasis.[15] The diverse substitution patterns possible on the pyrrolidine ring allow for the development of derivatives with improved potency and selectivity, minimizing off-target effects.[1]

Modulating the Central Nervous System

The ability of substituted pyrrolidines to cross the blood-brain barrier has made them attractive candidates for treating a range of central nervous system (CNS) disorders.[3][6] They have been investigated for their potential as anticonvulsants, antidepressants, and treatments for neurodegenerative diseases.[1][16][17][18]

For example, certain pyrrolidine-2,5-dione derivatives have shown broad-spectrum anticonvulsant activity in preclinical models.[3][19] The mechanism of action for some of these compounds is believed to involve the modulation of neuronal voltage-sensitive sodium and L-type calcium channels.[19]

Novel 3-pyrrolidineindole derivatives are being explored as serotonergic psychedelic agents with the potential to treat mental illnesses such as depression and post-traumatic stress disorder by targeting the 5-HT2A receptor.[16][18] Additionally, other pyrrolidinyl derivatives are being investigated as modulators of HCN2 for treating psychiatric disorders like autism and schizophrenia.[17]

Structure-Activity Relationship (SAR) and Drug Design

The biological activity of substituted pyrrolidines is intricately linked to the nature and position of the substituents on the ring. Understanding the structure-activity relationship (SAR) is paramount for the rational design of potent and selective drug candidates.

For instance, in the development of N-acylethanolamine acid amidase (NAAA) inhibitors for treating inflammation and pain, SAR studies of pyrrolidine amide derivatives have shown that small, lipophilic substituents at the 3-position of a terminal phenyl group are preferable for optimal potency.[20][21] The nature of the linker between the pyrrolidine and the phenyl ring also significantly influences activity and selectivity.[20][21]

Similarly, in the design of inhibitors for the aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib), a key enzyme in bacterial resistance, SAR studies of pyrrolidine pentamine derivatives have demonstrated that modifications to the functionalities and stereochemistry at different positions on the scaffold have varying effects on inhibitory properties.[22]

The following diagram illustrates a generalized workflow for the discovery and optimization of biologically active substituted pyrrolidines, emphasizing the iterative nature of SAR-guided drug design.

Caption: A generalized workflow for the discovery and optimization of substituted pyrrolidines.

Experimental Protocols: A Glimpse into the Synthesis of Bioactive Pyrrolidines

The synthesis of substituted pyrrolidines is a well-established field, with numerous methodologies available to construct and functionalize the pyrrolidine ring.[10][23] A common and versatile approach involves the 1,3-dipolar cycloaddition reaction of azomethine ylides with various dipolarophiles.[3][24] This method allows for the stereoselective construction of highly substituted pyrrolidines.

General Protocol for the Synthesis of Spirooxindole-Pyrrolidines via 1,3-Dipolar Cycloaddition:

-

Preparation of the Azomethine Ylide: In a suitable solvent such as methanol, equimolar amounts of an isatin derivative and an amino acid (e.g., sarcosine or L-proline) are heated to generate the azomethine ylide in situ via decarboxylation.[24]

-

Cycloaddition Reaction: To the reaction mixture containing the generated azomethine ylide, an appropriate dipolarophile (an alkene or alkyne) is added. The mixture is then stirred, often at an elevated temperature, until the reaction is complete (monitored by TLC).[24]

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired spirooxindole-pyrrolidine derivative.

-

Characterization: The structure of the synthesized compound is confirmed by various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

The following diagram illustrates the key steps in this synthetic workflow.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Asymmetric Synthesis of Novel Bioactive Pyrrolidines for Use in Drug Discovery - ProQuest [proquest.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

- 10. mdpi.com [mdpi.com]

- 11. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antiviral effects of pyrrolidine dithiocarbamate on human rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 22. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cordis.europa.eu [cordis.europa.eu]

- 24. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Aldehydes in Modern Organic Synthesis: A Technical Guide for Scientists and Drug Development Professionals

Introduction: The Enduring Versatility of the Aldehyde Functional Group

Aldehydes, characterized by a carbonyl group bonded to a hydrogen atom and a hydrocarbyl substituent, stand as one of the most versatile and fundamental functional groups in the lexicon of organic synthesis. Their unique electronic and steric properties render them highly reactive yet tunable, serving as central building blocks in the construction of complex molecular architectures. This guide provides an in-depth exploration of the aldehyde's role in contemporary organic synthesis, with a focus on the mechanistic underpinnings of key transformations and their practical applications in research and drug development. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors.

I. The Inherent Reactivity of Aldehydes: An Electronic and Steric Perspective

The synthetic utility of aldehydes stems from the distinct electrophilicity of the carbonyl carbon. The polarization of the carbon-oxygen double bond, due to oxygen's higher electronegativity, creates a significant partial positive charge on the carbon atom, making it an excellent target for nucleophilic attack.[1][2] Unlike ketones, the presence of a hydrogen atom attached to the carbonyl group makes aldehydes less sterically hindered and more susceptible to nucleophilic addition.[1] This inherent reactivity is the cornerstone of a vast array of synthetic transformations.

Furthermore, the hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral) upon nucleophilic attack.[1] This geometric shift is a critical consideration in stereoselective synthesis, as the approach of the nucleophile from either face of the planar carbonyl can lead to the formation of a new stereocenter.[1]

II. Foundational Transformations: Nucleophilic Addition Reactions

Nucleophilic addition is the quintessential reaction of aldehydes. The addition of a nucleophile to the carbonyl carbon, followed by protonation of the resulting alkoxide, yields a diverse range of functional groups.[1][3]

A. Carbon-Carbon Bond Formation: The Cornerstone of Molecular Complexity

The ability to form new carbon-carbon bonds is paramount in organic synthesis. Aldehydes excel as electrophilic partners in these reactions, enabling the construction of intricate carbon skeletons.

1. Organometallic Reagents: Grignard and Organolithium Additions

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon nucleophiles that readily add to aldehydes.[4][5][6][7][8] The reaction of an aldehyde with a Grignard or organolithium reagent, followed by an acidic workup, produces a secondary alcohol.[9][10][11] The choice of solvent is critical; anhydrous conditions are essential as these organometallic reagents are strong bases and will be quenched by protic solvents like water.[5][6]

Experimental Protocol: Synthesis of a Secondary Alcohol via Grignard Reaction

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with magnesium turnings.

-

Reagent Preparation: The alkyl or aryl halide, dissolved in an anhydrous ether solvent (e.g., diethyl ether or THF), is added dropwise to the magnesium turnings. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine.

-

Addition: The aldehyde, dissolved in the same anhydrous solvent, is added dropwise to the freshly prepared Grignard reagent at a controlled temperature (often 0 °C) to manage the exothermic reaction.

-

Quenching and Workup: After the addition is complete, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the secondary alcohol.

2. The Wittig Reaction: A Gateway to Alkenes

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes.[12][13][14][15] This reaction involves a phosphorus ylide (Wittig reagent) reacting with an aldehyde to form an oxaphosphetane intermediate, which then collapses to yield the alkene and triphenylphosphine oxide.[12][15][16] The strong P=O bond formation is the driving force for this reaction.[13] The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[16]

3. Corey-Fuchs Reaction: Homologation to Terminal Alkynes

The Corey-Fuchs reaction provides a reliable two-step method for the one-carbon homologation of an aldehyde to a terminal alkyne.[17][18][19][20][21] In the first step, the aldehyde reacts with carbon tetrabromide and triphenylphosphine to generate a 1,1-dibromoalkene.[17][18][20][21] This transformation is mechanistically similar to the Wittig reaction.[17][18] The subsequent treatment of the dibromoalkene with a strong base, such as n-butyllithium, induces a Fritsch-Buttenberg-Wiechell rearrangement to afford the terminal alkyne.[17][18][20]

B. Heteroatom Nucleophile Additions

Aldehydes also readily react with a variety of heteroatom nucleophiles, leading to important functional group interconversions.

1. Cyanohydrin Formation

The addition of hydrogen cyanide to an aldehyde yields a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon.[9][22] This reaction is typically carried out using a source of cyanide ions, such as sodium or potassium cyanide, in a buffered acidic solution.[22]

2. Acetal and Hemiacetal Formation

In the presence of an acid catalyst, aldehydes react with alcohols to form hemiacetals and subsequently acetals.[9] Hemiacetals are generally unstable, but the reaction can be driven to completion to form the more stable acetal by removing water. Acetals are valuable as protecting groups for aldehydes due to their stability under basic and neutral conditions.

III. Oxidation and Reduction: Modulating the Carbonyl Oxidation State

The oxidation state of the aldehyde carbonyl can be readily adjusted, providing access to both more oxidized (carboxylic acids) and more reduced (alcohols) functional groups.

A. Oxidation to Carboxylic Acids

Aldehydes are easily oxidized to carboxylic acids by a variety of reagents.[23][24][25]

1. Pinnick Oxidation

The Pinnick oxidation is a highly efficient and chemoselective method for the oxidation of aldehydes to carboxylic acids, particularly α,β-unsaturated aldehydes.[26][27][28][29] This reaction utilizes sodium chlorite (NaClO₂) as the oxidant under mildly acidic conditions.[26][27][28][29] A scavenger, such as 2-methyl-2-butene, is often added to consume the hypochlorous acid byproduct, which can otherwise lead to side reactions.[26][27]

Mechanism of the Pinnick Oxidation

The active oxidant is chlorous acid (HClO₂), which is formed in situ. The chlorous acid adds to the aldehyde, and the resulting intermediate undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid.[26][28][29][30]

2. Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation converts aldehydes to carboxylic acids using peroxy acids, such as m-chloroperoxybenzoic acid (mCPBA).[31][32][33][34][35] The reaction proceeds through the migration of the aldehydic hydrogen.[35]

B. Reduction to Primary Alcohols

Aldehydes are readily reduced to primary alcohols using a variety of reducing agents.[9][36][37][38]

1. Hydride Reductions

Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common and effective reagents for the reduction of aldehydes.[9][36][37][38] NaBH₄ is a milder reagent and can be used in protic solvents like ethanol or water, while the more reactive LiAlH₄ requires anhydrous conditions and is capable of reducing a wider range of carbonyl-containing functional groups.[36][37][38] The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.[36]

Table 1: Comparison of Common Hydride Reducing Agents for Aldehydes

| Reagent | Formula | Reactivity | Solvent | Workup |

| Sodium Borohydride | NaBH₄ | Mild | Protic (e.g., EtOH, H₂O) | Aqueous |

| Lithium Aluminum Hydride | LiAlH₄ | Strong | Aprotic (e.g., THF, Et₂O) | Careful aqueous/acidic |

IV. Advanced Synthetic Applications

The fundamental reactivity of aldehydes has been harnessed in a multitude of advanced synthetic strategies, enabling the efficient construction of complex molecules.

A. Asymmetric Synthesis

The prochiral nature of the aldehyde carbonyl group makes it an ideal substrate for asymmetric synthesis.[1] Chiral catalysts or auxiliaries can direct the approach of a nucleophile to one face of the aldehyde, leading to the formation of a single enantiomer of the product. This is of paramount importance in drug development, where the biological activity of a molecule is often dependent on its stereochemistry.

B. Multicomponent Reactions